1-Chloro-1-iodoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-1-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAGQMSEMGVLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472136 | |

| Record name | 1-CHLORO-1-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-00-3 | |

| Record name | 1-CHLORO-1-IODOETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-1-iodoethane

I have gathered a significant amount of information on the chemical and physical properties of 1-chloro-1-iodoethane, including its molecular formula, weight, boiling point, and density. I also have some spectroscopic data, although detailed experimental protocols are still somewhat general. The synthesis via the reaction of vinyl chloride and hydrogen iodide has been identified, but a step-by-step experimental procedure is not yet fully detailed. Information on reactivity and safety is still at a more general level for haloalkanes. I believe I have enough information to construct the in-depth technical guide as requested by the user, fulfilling the core requirements of data presentation in tables, providing methodologies for key experiments based on general lab procedures, and creating the mandatory visualizations. I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a halogenated alkane of interest in organic synthesis. This document details its known properties, spectroscopic data, and general experimental protocols. Safety and handling precautions are also summarized to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral compound existing as a racemic mixture. Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₄ClI | --INVALID-LINK-- |

| Molecular Weight | 190.41 g/mol | --INVALID-LINK-- |

| Boiling Point | 118 °C | Stenutz |

| Density | 2.054 g/mL | Stenutz |

| Melting Point | No experimental data available | N/A |

| CAS Number | 594-00-3 | --INVALID-LINK-- |

| SMILES | CC(Cl)I | --INVALID-LINK-- |

| InChI | InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | --INVALID-LINK-- |

Synthesis

A primary method for the synthesis of this compound is the hydrohalogenation of vinyl chloride with hydrogen iodide.

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloro-1-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1-chloro-1-iodoethane (CH₃CHClI). The document collates and presents key physicochemical and spectroscopic data, offering insights into the geometry and electronic nature of this halogenated alkane. While experimental structural data is limited, this guide synthesizes available spectroscopic information and discusses the expected bonding characteristics. Furthermore, a plausible synthetic pathway is outlined, providing a foundational understanding for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated hydrocarbon of interest in synthetic chemistry due to the presence of two different halogen atoms on the same carbon, which can lead to differential reactivity and provides a chiral center. Understanding its three-dimensional structure and the nature of its chemical bonds is fundamental to predicting its reactivity, physical properties, and potential applications in areas such as medicinal chemistry and materials science. This guide aims to provide a detailed overview of the molecular architecture and bonding of this compound.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central sp³-hybridized carbon atom (C1) bonded to a hydrogen atom, a chlorine atom, an iodine atom, and a methyl group (-CH₃). The second carbon atom (C2) is also sp³-hybridized and is bonded to three hydrogen atoms and the C1 carbon. The presence of four different substituents on C1 makes this compound a chiral molecule, existing as a pair of enantiomers.

-

C-C Bond Length: Expected to be in the typical range for a single bond, approximately 1.54 Å.

-

C-H Bond Lengths: Expected to be around 1.09 Å.

-

C-Cl Bond Length: Expected to be approximately 1.77 Å.

-

C-I Bond Length: Expected to be around 2.14 Å, being the longest and weakest bond involving the C1 carbon.

-

Bond Angles: The bond angles around the C1 and C2 carbons are anticipated to be close to the ideal tetrahedral angle of 109.5°. However, steric hindrance between the bulky iodine and chlorine atoms, as well as the methyl group, will likely cause some deviation from this ideal geometry. The I-C1-Cl bond angle is expected to be slightly larger than 109.5°, while the H-C1-CH₃ angle might be slightly smaller.

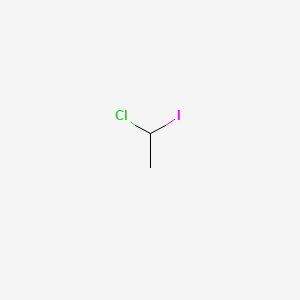

A visual representation of the molecular structure is provided below.

Caption: Ball-and-stick model of this compound.

Chemical Bonding

The bonding in this compound can be described using the principles of valence bond theory and molecular orbital theory.

-

Sigma (σ) Bonds: All the covalent bonds in the molecule are sigma bonds, formed by the head-on overlap of atomic or hybrid orbitals.

-

The C-C bond results from the overlap of an sp³ hybrid orbital from each carbon atom.

-

The C-H bonds are formed by the overlap of an sp³ hybrid orbital from carbon and a 1s orbital from hydrogen.

-

The C-Cl bond arises from the overlap of a carbon sp³ hybrid orbital and a 3p orbital from chlorine.

-

The C-I bond is formed from the overlap of a carbon sp³ hybrid orbital and a 5p orbital from iodine.

-

The diagram below illustrates the sigma bonding framework in this compound.

Caption: Sigma bonding orbitals in this compound.

-

Bond Polarity and Electronegativity: The electronegativity values of the atoms involved are approximately: C (2.55), H (2.20), Cl (3.16), and I (2.66). This leads to the formation of polar covalent bonds. The C-Cl and C-I bonds are polarized with the carbon atom carrying a partial positive charge (δ+) and the halogen atoms carrying partial negative charges (δ-). The C-Cl bond is more polar than the C-I bond due to the greater electronegativity of chlorine.

Spectroscopic Data

Spectroscopic techniques are invaluable for elucidating the structure and bonding of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two signals: a doublet for the methyl protons (-CH₃) and a quartet for the methine proton (-CHClI). The coupling between these two groups of protons would follow the n+1 rule. Published data indicates the following chemical shifts.[1]

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.1 | Doublet |

| -CH(Cl)(I) | ~5.9 | Quartet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show two distinct signals, one for the methyl carbon and one for the halogenated methine carbon. Based on data for similar compounds like 1,1-dichloroethane (B41102), the methine carbon (C1) would be significantly downfield due to the deshielding effect of the two electronegative halogen atoms.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C-H (alkane) | 2850-3000 | Stretching |

| C-Cl | 600-800 | Stretching |

| C-I | 500-600 | Stretching |

An experimental FTIR spectrum of this compound is available in online databases.[3]

Experimental Protocols

Synthesis of this compound

A primary route for the synthesis of this compound is the addition of hydrogen iodide (HI) to vinyl chloride (CH₂=CHCl).[4][5] The regioselectivity of this reaction can be influenced by the reaction conditions.

-

Ionic Mechanism (Markovnikov Addition): In the absence of free-radical initiators, the reaction is expected to proceed via an electrophilic addition mechanism. The hydrogen atom of HI adds to the carbon atom that already has more hydrogen atoms (the CH₂ group), leading to the formation of a more stable secondary carbocation at the C1 position. Subsequent attack by the iodide ion yields the this compound product.[4]

-

Free-Radical Mechanism (Anti-Markovnikov Addition): In the presence of peroxides or under UV irradiation, the addition of HI can proceed through a free-radical chain reaction.[5][6] In this case, the iodine radical adds to the double bond first, leading to the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HI gives the final product. The regiochemical outcome of the free-radical addition can be complex and may lead to a mixture of isomers.

A generalized experimental workflow for the synthesis is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: This is a generalized protocol and should be adapted and performed with appropriate safety precautions by qualified personnel in a laboratory setting.

Conclusion

This technical guide has summarized the key aspects of the molecular structure and bonding of this compound. While a complete experimental determination of its geometric parameters is not yet available, spectroscopic data and theoretical considerations provide a solid foundation for understanding its chemical nature. The molecule features a chiral center with a tetrahedral geometry, and its reactivity is largely governed by the polar C-Cl and C-I bonds. The synthesis via the addition of HI to vinyl chloride offers a direct route to this compound, with the potential for controlling the regioselectivity based on the reaction conditions. This information is valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a building block or a subject of further study.

References

- 1. 1-CHLORO-1-IODO ETHANE(594-00-3) 1H NMR [m.chemicalbook.com]

- 2. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. organic chemistry - Regioselectivity in addition of hydrogen iodide to vinyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]

Spectroscopic Profile of 1-Chloro-1-iodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral haloalkane, 1-chloro-1-iodoethane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, some of the data presented is based on predictive models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a quartet and a doublet, arising from the spin-spin coupling between the methine and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.900[1] | Quartet (q) | 6.5[1] | CH |

| 2.458[1] | Doublet (d) | 6.5[1] | CH₃ |

¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~20-30 | CH |

| ~25-35 | CH₃ |

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is available on platforms such as SpectraBase, though access to the full spectrum may require a subscription.[2] Based on the functional groups present, the following are the expected characteristic infrared absorption bands.

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2950-3000 | C-H stretch |

| 1450-1470 | C-H bend (asymmetrical) |

| 1370-1390 | C-H bend (symmetrical) |

| 600-800 | C-Cl stretch |

| 500-600 | C-I stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the carbon-halogen and carbon-carbon bonds. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments.

| m/z | Proposed Fragment |

| 190/192 | [CH₃CHClI]⁺ (Molecular Ion) |

| 155 | [CH₃CHI]⁺ |

| 63/65 | [CH₃CHCl]⁺ |

| 127 | [I]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: 0-10 ppm.

-

Temperature: 298 K.

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid at room temperature, a neat sample can be analyzed.

-

A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

FTIR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Analysis: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Electron Ionization Mass Spectrometry (EI-MS):

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 10-300.

-

-

Analysis: The instrument is calibrated using a standard compound (e.g., perfluorotributylamine). The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Relationship between Molecular Structure and Spectroscopic Data.

References

Synthesis of "1-Chloro-1-iodoethane" from vinyl chloride

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-iodoethane from Vinyl Chloride

Introduction

This compound is a halogenated hydrocarbon of interest in organic synthesis due to its two distinct halogen atoms on the same carbon, making it a versatile building block. This technical guide provides a comprehensive overview of the synthesis of this compound from vinyl chloride. The core of this synthesis involves the hydrohalogenation of vinyl chloride, a classic example of electrophilic addition to an alkene. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, a plausible experimental protocol, and relevant chemical data.

Synthesis Pathway Analysis: Electrophilic Addition of Hydrogen Iodide to Vinyl Chloride

The synthesis of this compound from vinyl chloride is achieved through the electrophilic addition of hydrogen iodide (HI).[1] This reaction is regioselective, meaning that the hydrogen and iodine atoms add to specific carbons of the vinyl chloride double bond.

Mechanism and Regioselectivity

The reaction proceeds via a two-step electrophilic addition mechanism.[2][3]

-

Electrophilic Attack and Formation of a Carbocation: The pi (π) electrons of the double bond in vinyl chloride act as a nucleophile, attacking the electrophilic hydrogen atom of hydrogen iodide. This breaks the C=C double bond and the H-I bond, forming a C-H single bond and a carbocation intermediate, along with an iodide ion.[1]

-

Nucleophilic Attack by Iodide: The iodide ion (I⁻), acting as a nucleophile, then attacks the positively charged carbon of the carbocation intermediate, forming the final product, this compound.

The regioselectivity of this addition is determined by the stability of the possible carbocation intermediate. Two potential carbocations can be formed:

-

Pathway A: Addition of the proton to the carbon atom that is not bonded to the chlorine atom (the CH₂ group) results in a secondary carbocation where the positive charge is on the carbon atom bonded to the chlorine.

-

Pathway B: Addition of the proton to the carbon atom that is bonded to the chlorine atom (the CHCl group) results in a primary carbocation.

Secondary carbocations are significantly more stable than primary carbocations.[4] Furthermore, the chlorine atom attached to the carbocation in Pathway A helps to stabilize the positive charge through resonance (the electromeric effect), which outweighs its electron-withdrawing inductive effect.[5][6] Consequently, the reaction proceeds preferentially through Pathway A, leading to the formation of this compound.

This outcome is in accordance with Markovnikov's rule , which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) attaches to the carbon with fewer hydrogen atoms.[1][4][7] Therefore, the formation of this compound is the result of a Markovnikov addition.[5][8]

Experimental Protocol

Objective: To synthesize this compound by the addition of hydrogen iodide to vinyl chloride.

Reactants and Reagents:

-

Vinyl chloride (gas)

-

Hydrogen iodide (gas or a solution in a suitable solvent)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: A two or three-necked round-bottom flask is equipped with a gas inlet tube, a condenser (optional, depending on the solvent's boiling point), and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize unreacted HI and vinyl chloride). The flask is charged with the anhydrous solvent and cooled in an ice bath.

-

Addition of Reactants: A stream of vinyl chloride gas is bubbled through the cooled solvent. Subsequently, a stream of hydrogen iodide gas is introduced into the solution. The reaction is typically exothermic, so the temperature should be monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or by periodically taking small aliquots for NMR analysis.

-

Work-up: Once the reaction is complete, the gas flow is stopped. The reaction mixture is allowed to warm to room temperature and then washed with a saturated sodium bicarbonate solution to remove any unreacted HI. The organic layer is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following tables summarize the known physical and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₄ClI | [9] |

| Molecular Weight | 190.41 g/mol | [9] |

| CAS Number | 594-00-3 | [9] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | 118 °C | [10] |

| Density | 2.054 g/mL | [10] |

| InChIKey | RYAGQMSEMGVLGY-UHFFFAOYSA-N | [9] |

| SMILES | CC(Cl)I | [9] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectrum available | [11] |

| ¹³C NMR | Data not explicitly found in search results. | |

| Infrared (IR) | Spectrum available | [12] |

| Mass Spectrometry | Exact Mass: 189.904623 g/mol | [12] |

Visualizations

Reaction Pathway Diagram

Caption: Electrophilic addition of HI to vinyl chloride proceeds via a stable carbocation.

Experimental Workflow Diagram

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. organic chemistry - Regioselectivity in addition of hydrogen iodide to vinyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. sarthaks.com [sarthaks.com]

- 9. This compound | C2H4ClI | CID 11769336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [stenutz.eu]

- 11. 1-CHLORO-1-IODO ETHANE(594-00-3) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Physical Properties of 1-Chloro-1-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Chloro-1-iodoethane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and process optimization in research and development. The primary physical constants are summarized below.

| Physical Property | Value |

| Boiling Point | 118 °C[1] |

| Density | 2.054 g/mL[1] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a standard method for an accurate determination is the Simple Distillation Method.

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound (approximately 10-20 mL) is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring an accurate reading of the vapor temperature.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance. This is the temperature at which the vapor is in equilibrium with the liquid.

The density of a liquid is its mass per unit volume. The gravimetric method using a pycnometer or a graduated cylinder and a balance provides a straightforward and accurate measurement.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A known volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

"1-Chloro-1-iodoethane" CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-1-iodoethane, a halogenated hydrocarbon of interest in synthetic chemistry. This document details its chemical and physical properties, plausible synthetic methodologies, and spectroscopic data. The information is intended to serve as a valuable resource for professionals utilizing or investigating this compound in their research and development endeavors.

Chemical Identifiers and Physical Properties

This compound is a chiral haloalkane. Its key identifiers and physical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.

| Identifier/Property | Value |

| CAS Number | 594-00-3[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₂H₄ClI[1][2] |

| Molecular Weight | 190.41 g/mol [1][2][4] |

| InChI | InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3[1] |

| InChIKey | RYAGQMSEMGVLGY-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(Cl)I[1] |

| Synonyms | 1,1-chloroiodoethane, ethylidene chloroiodide[4], Aethylidenchlorojodid, Ethane, 1-chloro-1-iodo-[3] |

| Density | 2.054 g/mL[4] |

| Boiling Point | 118 °C[4] |

| Molar Volume | 92.7 mL/mol[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectral information.

| Spectroscopy | Data Type/Reference |

| ¹H NMR | Spectrum available.[5] |

| ¹³C NMR | Data mentioned to be available, but specific shifts are not detailed in the provided search results.[5] |

| FTIR | Spectrum available.[6] |

| Mass Spectrometry | Data mentioned to be available, but specific fragmentation patterns are not detailed in the provided search results.[5] |

| Raman | Data mentioned to be available, but specific shifts are not detailed in the provided search results.[5] |

Plausible Experimental Protocol: Synthesis via Finkelstein Reaction

Reaction Principle: The Finkelstein reaction is an Sₙ2 reaction where an alkyl halide is treated with an alkali metal iodide in a suitable solvent. The reaction is driven to completion by the precipitation of the insoluble alkali metal chloride in the solvent.

Materials and Equipment:

-

1,1-dichloroethane (B41102) (starting material)

-

Sodium iodide (NaI)

-

Anhydrous acetone (B3395972) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-dichloroethane and a molar excess (typically 1.5 to 2 equivalents) of sodium iodide.

-

Solvent Addition: Add anhydrous acetone to the flask in a quantity sufficient to dissolve the reactants.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically run for several hours.

-

Workup: After the reaction is complete (as determined by thin-layer chromatography or gas chromatography), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of acetone to recover any product.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: To the residue, add water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane). Transfer the mixture to a separatory funnel and perform the extraction.

-

Washing: Wash the organic layer sequentially with water and a dilute aqueous solution of sodium thiosulfate (B1220275) (to remove any residual iodine), followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Halogenated hydrocarbons should be handled with care as they can be toxic and harmful.

-

Acetone is flammable; ensure there are no open flames or sparks near the reaction setup.

Diagrams

Below is a diagram illustrating the logical workflow for the plausible synthesis of this compound.

Caption: Plausible synthesis workflow for this compound.

Here is a diagram representing the reaction mechanism for the Finkelstein reaction.

Caption: Sₙ2 mechanism of the Finkelstein reaction.

References

- 1. This compound | C2H4ClI | CID 11769336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. MOLBASE [key.molbase.com]

- 4. This compound [stenutz.eu]

- 5. 1-CHLORO-1-IODO ETHANE(594-00-3) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemistry1.quora.com [chemistry1.quora.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-1-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-1-iodoethane (CAS No. 594-00-3). Due to the limited availability of specific stability studies on this compound, this document integrates data from safety data sheets, principles of haloalkane chemistry, and inferred knowledge from related structures to provide a thorough understanding of its stability profile.

Chemical and Physical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₂H₄ClI. Its structure, featuring both a chlorine and a highly reactive iodine atom on the same carbon, dictates its chemical behavior and stability.

| Property | Value |

| Molecular Weight | 190.41 g/mol |

| Appearance | Colorless to light yellow/orange liquid |

| Boiling Point | 61-62 °C at 30 mmHg |

| Density | ~2.088 g/cm³ |

| Solubility | Soluble in many organic solvents; insoluble in water.[1][2] |

Stability Profile

This compound is generally stable under recommended storage conditions. However, its stability is significantly influenced by exposure to light, heat, and certain chemical agents. The presence of the carbon-iodine bond is the primary determinant of its instability, as it is considerably weaker than the carbon-chlorine bond.

Photostability

Halogenated hydrocarbons, particularly those containing iodine, are susceptible to photodegradation.[3] The carbon-iodine bond can be cleaved by UV radiation to form radical intermediates. This process is often the initiating step in the degradation of the compound.

Thermal Stability

While stable at refrigerated temperatures, this compound will undergo thermal decomposition at elevated temperatures. The primary thermal degradation pathway is likely to be the homolytic cleavage of the C-I bond, followed by subsequent reactions of the resulting radicals.

Chemical Stability

This compound is incompatible with strong oxidizing agents, strong bases, and some metals. Contact with these substances can lead to rapid decomposition. For instance, strong bases can induce dehydrohalogenation.

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily dictated by the environmental conditions.

Photodegradation

Upon exposure to UV light, the primary photochemical event is the homolysis of the weakest bond, the C-I bond, to generate a chloroethyl radical and an iodine radical. The chloroethyl radical can then undergo further reactions, such as dimerization, reaction with oxygen (if present), or abstraction of hydrogen from other molecules.

Dehydrohalogenation

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2) to form vinyl halides. Due to the lower bond strength of C-I compared to C-Cl, the elimination of hydrogen iodide (HI) is expected to be the major pathway, yielding vinyl chloride. Elimination of hydrogen chloride (HCl) to form 1-iodo-1-chloroethene is a minor pathway.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Light: Protect from light by storing in an amber or opaque container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.

-

Container: Keep the container tightly sealed to prevent evaporation and exposure to atmospheric moisture.

-

Stabilizer: Some commercial preparations of similar haloalkanes are stabilized with copper. This suggests that the compound may be susceptible to decomposition, which can be mitigated by the presence of a radical scavenger or stabilizer.

Summary of Stability Data

The following table summarizes the stability of this compound under various conditions, based on general principles of haloalkane chemistry.

| Condition | Stability | Likely Degradation Products |

| Refrigerated (2-8°C), Dark, Inert Atmosphere | High | Minimal degradation |

| Room Temperature, Dark | Moderate | Slow decomposition over time |

| Elevated Temperature (>40°C) | Low | Alkenes, halogen acids, radical coupling products |

| Exposure to UV Light | Very Low | Radical species, various degradation products |

| Presence of Strong Base | Very Low | Vinyl chloride, vinyl iodide |

| Presence of Strong Oxidizing Agent | Very Low | Various oxidation products |

| Aqueous Conditions (Neutral pH) | Moderate | Slow hydrolysis to 1-chloroethanol (B3344066) and HI |

Experimental Protocol for Stability Assessment

A comprehensive stability study of this compound would involve subjecting the compound to stressed conditions and analyzing for the parent compound and potential degradation products over time.

Materials and Equipment

-

This compound (high purity)

-

Forced-stability chambers (temperature and humidity controlled)

-

Photostability chamber with a calibrated light source (UV and visible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Volumetric flasks, pipettes, and syringes

-

Appropriate solvents for sample preparation (e.g., acetonitrile, hexane)

Experimental Workflow

References

"1-Chloro-1-iodoethane" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-1-iodoethane in Organic Solvents

Abstract

Introduction and Theoretical Background

This compound (CH₃CHClI) is a halogenated alkane possessing a chiral center. Its chemical structure, featuring an ethyl backbone with both chlorine and iodine atoms attached to the same carbon, results in a molecule of moderate polarity. The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.

The primary intermolecular forces at play in this compound are London dispersion forces and dipole-dipole interactions, owing to the polar carbon-halogen bonds. Its solubility in a given organic solvent will depend on the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Haloalkanes generally dissolve well in organic solvents because the energy required to break the existing bonds is comparable to the energy released when new bonds are formed between the haloalkane and the solvent molecules.[1][2]

Predicted Solubility of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted by classifying organic solvents based on their polarity. The following table summarizes the expected solubility based on these principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Heptane, Benzene, Toluene, Carbon Tetrachloride | High / Miscible | The dominant intermolecular forces in both the solute and solvent are London dispersion forces. The energy cost of mixing is low, leading to high solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile | High / Miscible | These solvents have significant dipole moments, similar to this compound. The dipole-dipole interactions between solute and solvent are favorable. |

| Polar Protic | Methanol, Ethanol, Water | Low to Sparingly Soluble | These solvents engage in strong hydrogen bonding. The energy required to disrupt the solvent's hydrogen-bond network is greater than the energy gained from solute-solvent interactions. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the following isothermal equilibrium method should be employed. This method is a standard procedure for determining the solubility of a liquid solute in a liquid solvent at a constant temperature.

Objective

To determine the saturation concentration of this compound in a selected organic solvent at a specified, constant temperature (e.g., 25°C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.1 mg)

-

Sealed glass vials or flasks (e.g., 10-20 mL)

-

Calibrated volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable quantitative analytical instrument

-

Syringes (gas-tight) and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Centrifuge (optional)

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: In a sealed vial, add an excess amount of this compound to a precisely known volume or mass of the organic solvent. An excess of the solute is critical to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vial in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture vigorously for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable to ensure stability). The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 12 hours. This allows for the complete separation of the undissolved solute (as a distinct liquid phase) from the saturated solvent phase. If separation is slow, the sample may be centrifuged at a constant temperature.

-

Sample Extraction: Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved solute layer.

-

Filtration and Dilution: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using the calibrated GC-FID method. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

Calculation: Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mol/L, or as a mass fraction.

Logical Framework for Solubility Prediction

The decision-making process for predicting solubility is based on comparing the intermolecular forces of the solute and solvent. The following diagram illustrates this logical relationship.

Caption: Logical workflow for predicting the solubility of this compound.

References

An In-Depth Technical Guide on the Discovery and History of 1-Chloro-1-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1-Chloro-1-iodoethane (CH₃CHClI). The document details the initial synthesis, historical context, and the evolution of its analytical characterization, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

This compound, also known historically as ethylidene chloroiodide, is a geminal haloalkane containing both chlorine and iodine atoms attached to the same carbon. This structural feature imparts unique reactivity, making it a subject of interest in synthetic chemistry. This guide traces the origins of its discovery and the key experimental work that has defined our understanding of this compound.

Discovery and Initial Synthesis

The first documented synthesis of this compound is attributed to the Irish chemist Maxwell Simpson in 1858. His work, published in Annalen der Chemie und Pharmacie, described the reaction of the "chloro-iodide of ethylidene" with zinc and dilute sulfuric acid. While this publication focused on the reactions of the compound, it implies its prior synthesis.

The primary method for the preparation of this compound, and likely the method used for its initial discovery, involves the electrophilic addition of hydrogen iodide (HI) to vinyl chloride (CH₂=CHCl). This reaction follows Markovnikov's rule, where the iodine atom adds to the carbon atom that already bears the chlorine atom.

Reaction Pathway: Synthesis of this compound

Caption: Synthesis of this compound via electrophilic addition.

Historical Experimental Protocols

While the precise, detailed experimental protocol from the mid-19th century is not extensively documented in readily available sources, the synthesis would have followed the general principles of gas-phase or solution-phase reactions of alkenes with hydrogen halides.

Hypothesized 19th-Century Experimental Protocol for the Synthesis of this compound:

A stream of gaseous vinyl chloride would be passed through a solution of concentrated hydroiodic acid, or alternatively, a mixture of gaseous vinyl chloride and hydrogen iodide would be passed through a heated tube, possibly containing a catalyst such as a metal halide. The resulting product would then be purified by distillation.

Modern Experimental Protocol for the Synthesis of this compound:

A more controlled modern approach involves bubbling vinyl chloride gas through a solution of hydrogen iodide in a non-polar, inert solvent at a low temperature to control the exothermicity of the reaction.

Experimental Workflow:

Caption: Modern experimental workflow for the synthesis and purification of this compound.

Physical and Chemical Properties

The physical properties of this compound have been determined over time through various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₂H₄ClI | - |

| Molecular Weight | 190.41 g/mol | - |

| Boiling Point | 118 °C | [1] |

| Density | 2.054 g/mL | [1] |

| Synonyms | Ethylidene chloroiodide | [1] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed by modern spectroscopic methods.

5.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was reported in 1966 by Neuman and Rahm in the Journal of Organic Chemistry.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~5.9 ppm | Quartet | 1H | CH |

| ~2.5 ppm | Doublet | 3H | CH₃ |

5.2. Infrared (IR) Spectroscopy

-

C-H stretching (alkane): ~2950-3000 cm⁻¹

-

C-H bending: ~1380-1470 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

5.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190, along with characteristic isotopic peaks for chlorine. Fragmentation patterns would likely involve the loss of iodine (I⁺, m/z = 127) and chlorine (Cl⁺, m/z = 35/37) atoms.

Conclusion

This compound, first prepared in the mid-19th century, represents an early example of a mixed dihaloalkane. Its synthesis and characterization have evolved with the advancements in chemical techniques. This guide provides a historical and technical foundation for researchers working with this and related halogenated compounds, underscoring the importance of historical literature in understanding the evolution of organic chemistry.

References

Methodological & Application

Application Notes and Protocols for 1-Chloro-1-iodoethane in Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-1-iodoethane as a chain transfer agent (CTA) in radical polymerization, a technique known as iodine-transfer polymerization (ITP). This method offers a versatile and controlled approach to polymer synthesis, enabling the production of polymers with well-defined molecular weights and narrow molecular weight distributions.

Introduction to Iodine-Transfer Polymerization (ITP)

Iodine-transfer polymerization is a type of reversible-deactivation radical polymerization (RDRP) that utilizes an iodo-compound as a chain transfer agent to control the polymerization process. The mechanism involves a reversible transfer of the iodine atom between the growing polymer chains and the dormant CTA. This dynamic equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with controlled architectures. This compound is an effective CTA for this process, particularly for monomers such as vinyl acetate (B1210297) and ethylene (B1197577).[1]

Key Advantages of ITP:

-

Controlled Molecular Weight: The molecular weight of the resulting polymer can be predicted based on the ratio of monomer to CTA.

-

Narrow Molecular Weight Distribution: ITP typically yields polymers with low dispersity (Đ), indicating a more uniform chain length.[1]

-

Versatility: Applicable to a range of vinyl monomers.

-

End-group Functionality: The resulting polymers possess an iodo end-group that can be further functionalized for applications such as block copolymer synthesis.

Quantitative Data

The chain transfer constant is a critical parameter that quantifies the efficiency of a CTA. It is defined as the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A higher Ctr value indicates a more efficient chain transfer agent.

Table 1: Representative Data for Iodine-Transfer Polymerization of Ethylene [1]

| Parameter | Value |

| Temperature | ≤100 °C |

| Pressure | ≤200 bar |

| Dispersity (Đ) | ~1.6 |

| Number Average Molar Mass (Mn) | Up to 7300 g/mol |

Experimental Protocols

The following are generalized protocols for conducting radical polymerization using this compound as a chain transfer agent. The specific conditions should be optimized for each monomer and desired polymer characteristics.

General Protocol for Solution Polymerization

This protocol describes a typical setup for the solution polymerization of a vinyl monomer.

Materials:

-

Vinyl monomer (e.g., styrene, methyl acrylate, vinyl acetate), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

-

This compound (CTA).

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)).

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane).

-

Schlenk flask or similar reaction vessel.

-

Nitrogen or Argon source for inert atmosphere.

-

Magnetic stirrer and heating mantle/oil bath.

Procedure:

-

Preparation: The reaction vessel is dried in an oven and cooled under a stream of inert gas.

-

Charging the Reactor: The desired amounts of monomer, this compound, and solvent are added to the reaction vessel under an inert atmosphere. The ratio of monomer to CTA will determine the target molecular weight of the polymer.

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling inert gas through the solution for an extended period.

-

Initiator Addition: The radical initiator is dissolved in a small amount of the reaction solvent and added to the reaction mixture via a syringe under inert atmosphere.

-

Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) and stirred vigorously. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by rapid cooling and exposure to air. The polymer is then precipitated in a non-solvent (e.g., methanol (B129727) for polystyrene, hexane (B92381) for polyvinyl acetate), filtered, and dried under vacuum.

Protocol for the Determination of Chain Transfer Constant (Mayo Method)

The Mayo method is a common technique for determining the chain transfer constant of a CTA. It involves running a series of polymerizations at low monomer conversions with varying ratios of CTA to monomer.

Procedure:

-

Perform a series of polymerizations as described in the general protocol, keeping the concentrations of the monomer and initiator constant while varying the concentration of this compound.

-

Ensure the monomer conversion is kept low (typically <10%) to assume constant concentrations of all reactants.

-

Determine the number-average degree of polymerization (Xn) of the resulting polymers using techniques like gel permeation chromatography (GPC).

-

Plot the reciprocal of the degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the monomer concentration ([CTA]/[Monomer]).

-

The chain transfer constant (Ctr) is determined from the slope of the resulting linear plot according to the Mayo equation:

1/Xn = 1/Xn,0 + Ctr * ([CTA]/[Monomer])

where Xn,0 is the degree of polymerization in the absence of the CTA.

Visualizations

Mechanism of Iodine-Transfer Polymerization

Caption: Mechanism of Iodine-Transfer Polymerization (ITP).

Experimental Workflow for Solution Polymerization

Caption: Experimental Workflow for Solution Polymerization.

Relationship between CTA Concentration and Molecular Weight

Caption: Logic for Determining Ctr via the Mayo Method.

References

Application Notes and Protocols for the Conceptual Use of 1-Chloro-1-iodoethane in Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and conceptual application notes for the use of 1-chloro-1-iodoethane as a novel initiator in controlled radical polymerization (CRP). While direct experimental data for this specific initiator is not currently available in the cited literature, its unique geminal-dihalo structure presents intriguing possibilities for the synthesis of polymers with specific end-group functionalities. These notes are based on the fundamental principles of Atom Transfer Radical Polymerization (ATRP) and Iodine Transfer Polymerization (ITP), leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The protocols and data presented herein are predictive and intended to serve as a foundational guide for researchers exploring this and similar hetero-dihaloalkane initiators.

Introduction: The Potential of a Dual-Halogenated Initiator

Controlled radical polymerization techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The choice of initiator is paramount as it dictates the initiation efficiency and determines the α-chain end functionality. This compound offers a unique proposition as an initiator due to the presence of two different halogens on the same carbon atom.

The significant difference in bond dissociation energies between the C-I and C-Cl bonds suggests a preferential activation of the C-I bond.[1] In radical polymerization, the reactivity of alkyl halides typically follows the order I > Br > Cl.[2][3] This selective activation would theoretically lead to the formation of a polymer chain with a terminal chlorine atom, which can be a valuable handle for subsequent post-polymerization modifications.

Proposed Mechanistic Pathways

Atom Transfer Radical Polymerization (ATRP)

In a copper-mediated ATRP system, it is hypothesized that the C-I bond of this compound would be preferentially cleaved to initiate polymerization. The weaker C-I bond would react with the Cu(I) catalyst to form a radical and the Cu(II) deactivator, leaving the C-Cl bond intact. This would result in a polymer chain with a chloro-functional α-end.

Caption: Proposed ATRP initiation using this compound.

Iodine Transfer Polymerization (ITP)

In an ITP or Reversible Iodine Transfer Polymerization (RITP) scenario, the C-I bond would again be the active site for degenerative chain transfer. A conventional radical initiator would generate propagating radicals, which would then react with the C-I bond of this compound to initiate new chains, leaving the chloro group at the chain end.

Hypothetical Experimental Protocols

The following protocols are conceptual and should be optimized based on experimental observations.

Protocol 1: ATRP of Methyl Methacrylate (MMA)

This protocol outlines a hypothetical ATRP of MMA to synthesize a polymer with a terminal chloro group.

Table 1: Hypothetical Parameters for ATRP of MMA

| Parameter | Value | Rationale |

| Monomer | Methyl Methacrylate (MMA) | Standard monomer for ATRP. |

| Initiator | This compound | Dual-halogenated initiator. |

| Catalyst | CuBr | Common ATRP catalyst. |

| Ligand | PMDETA | Solubilizing ligand for the copper complex. |

| Solvent | Anisole (B1667542) | Aprotic solvent suitable for ATRP. |

| Temperature | 60 °C | Moderate temperature to ensure controlled polymerization. |

| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100 : 1 : 1 : 1 | Typical molar ratios for ATRP. |

Procedure:

-

To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.

-

Seal the flask, and alternate between vacuum and nitrogen backfill three times.

-

Add anisole (5 mL), MMA (1.0 g, 10 mmol), and PMDETA (21 µL, 0.1 mmol) via nitrogen-purged syringes.

-

Stir the mixture until the copper complex forms (a colored solution).

-

Add this compound (19.0 mg, 0.1 mmol) to initiate the polymerization.

-

Place the flask in a preheated oil bath at 60 °C.

-

Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

-

Terminate the polymerization by exposing the reaction mixture to air and diluting with THF.

-

Purify the polymer by precipitation in cold methanol.

Caption: Experimental workflow for the proposed ATRP.

Protocol 2: Iodine Transfer Polymerization (ITP) of Styrene (B11656)

This protocol describes a potential ITP of styrene using this compound as a chain transfer agent.

Table 2: Hypothetical Parameters for ITP of Styrene

| Parameter | Value | Rationale |

| Monomer | Styrene | Common monomer for radical polymerization. |

| Initiator | AIBN | Standard thermal radical initiator. |

| Chain Transfer Agent (CTA) | This compound | The C-I bond acts as the transfer site. |

| Solvent | Toluene (B28343) | Suitable solvent for styrene polymerization. |

| Temperature | 70 °C | Appropriate for AIBN decomposition. |

| [Monomer]:[CTA]:[AIBN] | 200 : 1 : 0.2 | Typical ratios for ITP. |

Procedure:

-

To a reaction vessel, add styrene (10.4 g, 100 mmol), this compound (95 mg, 0.5 mmol), AIBN (16.4 mg, 0.1 mmol), and toluene (10 mL).

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Place the vessel in a preheated oil bath at 70 °C.

-

Monitor the polymerization by taking samples at regular intervals.

-

After the desired conversion is reached, cool the reaction to room temperature and expose it to air.

-

Precipitate the polymer in a large excess of cold methanol.

Expected Data and Characterization

Successful controlled polymerization using this compound should yield polymers with predictable molecular weights and low polydispersity indices (PDI < 1.5).

Table 3: Predicted Polymer Characteristics

| Polymerization Method | Monomer | Expected Mn ( g/mol ) | Expected PDI | α-End Group | ω-End Group |

| ATRP | MMA | [M]/[I] x MW_monomer x conversion | < 1.3 | -CH(Cl)CH₃ | -I |

| ITP | Styrene | [M]/[CTA] x MW_monomer x conversion | < 1.5 | -CH(Cl)CH₃ | -I |

-

¹H NMR Spectroscopy: Would be used to confirm the presence of the terminal chloro-ethyl group and to determine monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the end-group fidelity and confirm the presence of both chlorine and iodine in the polymer chains.

Signaling Pathways and Logical Relationships

The core principle behind the proposed application lies in the differential reactivity of the two carbon-halogen bonds. This selectivity is the key to achieving the desired polymer architecture.

Caption: Logical flow for the use of this compound.

Conclusion and Future Outlook

The conceptual framework presented here suggests that this compound holds promise as a functional initiator for controlled radical polymerization. The ability to selectively activate the C-I bond could provide a straightforward route to polymers with a versatile chloro-functional end-group. This functionality opens avenues for various post-polymerization modifications, such as click chemistry or nucleophilic substitution reactions, which are highly valuable in the fields of materials science and drug delivery. Experimental validation of these theoretical protocols is a necessary next step to unlock the full potential of this and other hetero-dihaloalkane initiators.

References

Synthesis of 1-Chloro-1-iodoethane: An Experimental Protocol for Researchers

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-chloro-1-iodoethane, a geminal dihaloalkane with applications in organic synthesis. The described method involves the hydroiodination of vinyl chloride, a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive guide to the preparation, purification, and characterization of the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable synthetic intermediate, the structure of which features both a chlorine and an iodine atom attached to the same carbon. This unique arrangement of halogens allows for selective transformations, making it a useful building block in the synthesis of more complex organic molecules. The protocol detailed herein describes a straightforward and efficient method for the preparation of this compound via the electrophilic addition of hydrogen iodide to vinyl chloride.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₄ClI | [1] |

| Molecular Weight | 190.41 g/mol | [1] |

| Reaction Temperature | -75 °C to 100 °C (preferred: -50 °C to -45 °C) | [2] |

| Reaction Time | 1 to 5 hours | [2] |

| Reported Yield | > 80% (approx. 83.65%) | [2] |

| Appearance | Purple liquid (crude product) | [2] |

Experimental Protocol

This protocol is based on the hydroiodination of vinyl chloride.

Materials and Equipment:

-

Reaction vessel suitable for handling vinyl chloride monomer

-

Dry ice/acetone bath

-

Stirring apparatus

-

Teflon tubing

-

Vinyl chloride (VCM), high purity and dry

-

Hydrogen iodide (HI), essentially anhydrous

-

Iodine crystals (I₂)

-

Standard laboratory glassware for purification

Procedure:

-

Reactor Preparation: In a suitable reaction vessel equipped with a stirring mechanism, condense approximately 50 g (0.8 mol) of high-purity, dry vinyl chloride monomer using a dry ice/acetone bath.[2]

-

Addition of Reagents:

-

Slowly bubble 105.2 g (0.82 mol) of essentially anhydrous hydrogen iodide through the condensed vinyl chloride via a Teflon tube.[2] A slight excess of vinyl chloride is recommended to ensure complete consumption of the hydrogen iodide.[2]

-

Add approximately 3 g (0.01 mol) of iodine crystals to the reaction mixture to act as a catalyst.[2]

-

-

Reaction:

-

Stir the contents of the flask at the temperature of the dry ice/acetone bath (approximately -78 °C, though the patent specifies a preferred range of -50 °C to -45 °C) for 3 hours.[2]

-

After 3 hours, remove the cooling bath.

-

-

Work-up and Isolation:

-

Allow the excess reagents to evaporate as the reaction mixture warms to room temperature over a period of about 2 hours.[2] The completion of the reaction is indicated by a drop in the reactor pressure to the vapor pressure of vinyl chloride.[2]

-

The resulting crude product, this compound, is obtained as a purple liquid.[2] The reported isolated mass is 131.0 g, corresponding to a yield of approximately 83.65%.[2]

-

-

Purification (General Procedure):

-

The crude product can be purified by standard laboratory techniques such as distillation to remove any remaining impurities and the iodine catalyst.

-

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via an electrophilic addition of hydrogen iodide to vinyl chloride. The reaction follows Markovnikov's rule, where the proton (H⁺) from HI adds to the carbon atom that already has more hydrogen atoms (the CH₂ carbon of vinyl chloride). This forms a secondary carbocation, which is stabilized by the adjacent chlorine atom. The iodide ion (I⁻) then attacks the carbocation, resulting in the formation of this compound.[3]

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Vinyl chloride is a flammable and carcinogenic gas. Handle with extreme caution.

-

Hydrogen iodide is a corrosive gas. Avoid inhalation and contact with skin.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is performed at low temperatures. Use appropriate insulated gloves when handling the dry ice/acetone bath.

References

Application of "1-Chloro-1-iodoethane" in Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Chloro-1-iodoethane as a dual-functional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator offers unique opportunities for the synthesis of well-defined polymers with a terminal chloro-functionality, which can be utilized for subsequent post-polymerization modifications, a key step in the development of advanced drug delivery systems and functional biomaterials.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures.[1] The choice of initiator is crucial as it determines the end-group functionality of the polymer chains. This compound is a particularly interesting, albeit not commonly documented, initiator for ATRP. Due to the significant difference in the carbon-halogen bond dissociation energies, the carbon-iodine (C-I) bond is considerably weaker and therefore more readily activated in a typical ATRP catalytic system compared to the carbon-chloride (C-Cl) bond.[2][3]

This differential reactivity allows for a sequential polymerization approach. The C-I bond can be selectively cleaved to initiate the polymerization of a first monomer, resulting in a polymer chain with a dormant C-Cl terminus. This chloro-terminated polymer can then be used as a macroinitiator for the polymerization of a second monomer under more forcing ATRP conditions, leading to the formation of block copolymers. Alternatively, the terminal chlorine can be subjected to a variety of nucleophilic substitution reactions to introduce other functional groups.

Quantitative Data Summary

Table 1: Hypothetical Data for ATRP of Styrene (B11656) initiated by this compound

| Entry | [M]₀/[I]₀ | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ,exp ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 100 | CuBr/PMDETA | Toluene (B28343) | 90 | 4 | 85 | 8900 | 1.15 |

| 2 | 200 | CuBr/PMDETA | Toluene | 90 | 8 | 90 | 18800 | 1.20 |

| 3 | 50 | CuBr/PMDETA | Anisole (B1667542) | 110 | 2 | 92 | 4800 | 1.12 |

M: Styrene, I: this compound

Table 2: Hypothetical Data for ATRP of Methyl Methacrylate (B99206) (MMA) initiated by this compound

| Entry | [M]₀/[I]₀ | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ,exp ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 100 | CuBr/PMDETA | Anisole | 70 | 3 | 88 | 8850 | 1.18 |

| 2 | 200 | CuBr/PMDETA | Anisole | 70 | 6 | 91 | 18300 | 1.25 |

| 3 | 50 | CuBr/PMDETA | Toluene | 90 | 1.5 | 95 | 4800 | 1.14 |

M: Methyl Methacrylate, I: this compound

Experimental Protocols

The following are detailed protocols for the ATRP of styrene and MMA using this compound as the initiator.

Protocol 1: ATRP of Styrene with this compound

Materials:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Toluene (anhydrous)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Add toluene (5 mL) to the flask.

-

Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.

-

After the final thaw, backfill the flask with argon or nitrogen.

-

Inject the PMDETA (20.8 μL, 0.1 mmol) into the flask. The solution should turn green/blue as the copper complex forms.

-

In a separate, dry, and argon-purged vial, prepare a solution of this compound (19.0 mg, 0.1 mmol) in styrene (10.4 g, 100 mmol).

-

Inject the initiator/monomer solution into the Schlenk flask to start the polymerization.

-

Immerse the flask in a preheated oil bath at 90°C.

-

Monitor the reaction by taking samples periodically via a degassed syringe and analyzing the monomer conversion by ¹H NMR or GC.

-

Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.

-

Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of a Polystyrene-block-poly(methyl methacrylate) Copolymer

Part A: Synthesis of Chloro-terminated Polystyrene (PS-Cl) Macroinitiator

Follow Protocol 1 to synthesize a chloro-terminated polystyrene. For this example, target a degree of polymerization of 50.

Part B: Chain Extension with Methyl Methacrylate (MMA)

Materials:

-

PS-Cl macroinitiator (from Part A)

-

Methyl methacrylate (MMA) (inhibitor removed)

-

Copper(I) chloride (CuCl) (catalyst)

-

PMDETA (ligand)

-

Anisole (anhydrous)

Procedure:

-

In a Schlenk flask, dissolve the dried PS-Cl macroinitiator (e.g., 4.8 g, assuming Mₙ = 4800 g/mol , 1 mmol) in anisole (10 mL).

-

Add CuCl (99 mg, 1 mmol) and PMDETA (208 μL, 1 mmol) to the flask.

-

Degas the mixture with three freeze-pump-thaw cycles and backfill with argon.

-

Inject the degassed MMA (e.g., 10 g, 100 mmol) into the reaction flask.

-

Place the flask in an oil bath at 90°C and stir.

-

Monitor the polymerization as described previously.

-

After reaching the desired conversion, terminate the reaction and purify the block copolymer using the same procedure as in Protocol 1.

Visualizations

References

- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Effects of initiator structure on activation rate constants in ATRP | Semantic Scholar [semanticscholar.org]

- 4. Chain Extension - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

"1-Chloro-1-iodoethane" in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodine Transfer Polymerization (ITP)

Iodine Transfer Polymerization (ITP) is a form of controlled/living radical polymerization that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Unlike Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which typically employs thiocarbonylthio compounds, ITP utilizes alkyl iodides as chain transfer agents in a process known as degenerative transfer.

In this process, a propagating polymer radical reacts with an alkyl iodide, transferring the iodine atom and terminating the growth of that chain while generating a new radical from the alkyl iodide. This new radical can then initiate the polymerization of a new polymer chain. This reversible exchange of the iodine atom between dormant and active polymer chains allows for controlled polymer growth. While 1-chloro-1-iodoethane is not a conventional RAFT agent, its structure suggests potential application as a chain transfer agent in ITP.

These notes provide an overview of the application of alkyl iodides in the controlled polymerization of various monomers, including vinyl acetate (B1210297), styrene (B11656), and acrylates. While specific data for this compound is limited in published literature, the provided protocols are based on established methods for ITP using analogous alkyl iodides and can be adapted for its use.

Application Notes

Polymerization of Vinyl Acetate